N-(3-(6-氧代吡啶并[1,4]噻唑-1(6H)-基)丙基)-2,3-二氢苯并[b][1,4]二噁烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a 1,4-dioxine ring, which is a six-membered ring with two oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as 6H-1,2-oxazin-6-ones can be synthesized through the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine, in ethanol in the presence of sodium acetate, or in the melt .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridazine ring, for example, is known to participate in various reactions, including cycloadditions . The 1,4-dioxine ring could potentially undergo reactions at the oxygen atoms .科学研究应用
合成与生物学应用
合成与抗氧化剂研究:一项涉及基于吡唑并苯并噻嗪环系的 N-取代的苄基/苯基羧酰胺的合成的研究,表明了中等到显著的抗氧化活性。这些化合物作为未来开发和衍生为生物活性化合物的模板,表明了您的化合物的衍生物在抗氧化剂或治疗作用中发挥作用的潜力 [Matloob Ahmad 等人,2012 年].
抗肿瘤活性:对 8-氨基甲酰基-3-甲基-咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮 (CCRG 81045) 的研究揭示了对各种小鼠肿瘤的显着抗肿瘤活性,表明具有相似结构的化合物可能具有抗肿瘤潜力。这突出了探索 N-(3-(6-氧代哒嗪-1(6H)-基)丙基)-2,3-二氢苯并[b][1,4]二氧杂环-2-羧酰胺用于抗肿瘤应用的可能性 [M. Stevens 等人,1987 年].
药物化学策略:一项关于修饰咪唑并[1,2-a]嘧啶以减少醛氧化酶 (AO) 介导的代谢的研究讨论了避免 AO 介导氧化的策略。这项研究与设计具有改进的药代动力学特征的化合物的相关,表明化学修饰有可能提高相关化合物的稳定性和功效 [A. Linton 等人,2011 年].
催化活性:对涉及 α,β-不饱和醛和偶氮甲亚胺生成吡啶并酮的 N-杂环卡宾催化的反应的研究证明了含有相似官能团的化合物的催化效用。这表明 N-(3-(6-氧代哒嗪-1(6H)-基)丙基)-2,3-二氢苯并[b][1,4]二氧杂环-2-羧酰胺可以在合成化学中探索催化作用 [A. Chan & K. Scheidt,2007 年].
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-22-12-5-1-2-6-13(12)23-14/h1-3,5-7,9,14H,4,8,10-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASMJHPQHAUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。